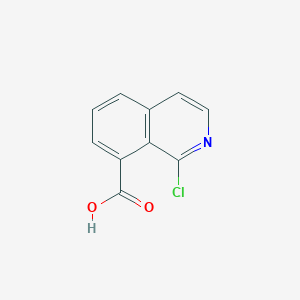

1-Chloroisoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality 1-Chloroisoquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALCTAJBBQSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284350 | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-52-3 | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-8-carboxylic acid

Introduction

1-Chloroisoquinoline-8-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Furthermore, the carboxylic acid group at the 8-position offers a site for amide bond formation and other modifications to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Chloroisoquinoline-8-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-Chloroisoquinoline-8-carboxylic acid, suggests a strategy that disconnects the molecule at the C1-Cl bond and the C8-carboxyl bond. This approach leads to a more readily accessible precursor, 8-aminoisoquinoline. The carboxylic acid functionality can be installed via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis. The chloro group can then be introduced at the 1-position in the final step.

Caption: Retrosynthetic analysis of 1-Chloroisoquinoline-8-carboxylic acid.

Synthetic Pathway and Rationale

The chosen forward synthesis is a multi-step process commencing with the commercially available 8-aminoisoquinoline. This pathway is selected for its reliance on well-established and high-yielding reactions, ensuring a practical and reproducible route to the target compound.

Step 1: Synthesis of 8-Cyanoisoquinoline via Sandmeyer Reaction

The initial step involves the conversion of the 8-amino group of 8-aminoisoquinoline to a cyano group. The Sandmeyer reaction is the method of choice for this transformation due to its reliability and broad applicability in aromatic chemistry.[1][2] The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide anion, and subsequent re-aromatization yields the desired 8-cyanoisoquinoline.

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 8-Cyanoisoquinoline.

Step 2: Hydrolysis of 8-Cyanoisoquinoline to 8-Isoquinolinecarboxylic acid

The second step is the hydrolysis of the cyano group in 8-cyanoisoquinoline to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[3][4][5] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The reaction is typically carried out by refluxing the nitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization, leads to an amide intermediate. Under the harsh reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[4]

Step 3: Synthesis of 8-Carboxyisoquinolin-1(2H)-one

A crucial step in this synthetic route is the conversion of 8-isoquinolinecarboxylic acid to 8-carboxyisoquinolin-1(2H)-one. This transformation introduces the carbonyl group at the 1-position, which is a necessary precursor for the final chlorination step. This conversion can be achieved through a variety of methods, including oxidation of the isoquinoline N-oxide followed by rearrangement, or more directly through specific oxidation conditions. A plausible approach involves the oxidation of the C1-H bond of the isoquinoline ring.

Step 4: Chlorination of 8-Carboxyisoquinolin-1(2H)-one

The final step is the chlorination of 8-carboxyisoquinolin-1(2H)-one to yield the target molecule, 1-Chloroisoquinoline-8-carboxylic acid. This is a well-established transformation for the synthesis of 1-chloroisoquinolines from their corresponding isoquinolin-1(2H)-one analogues.[6] The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.[7][8][9]

The mechanism involves the activation of the carbonyl oxygen of the isoquinolinone by POCl₃, forming a reactive intermediate. Subsequent nucleophilic attack by the chloride ion and elimination of a phosphate byproduct results in the formation of the 1-chloro-substituted isoquinoline ring.

Experimental Protocols

Protocol for Step 1: Synthesis of 8-Cyanoisoquinoline

-

Diazotization: In a round-bottom flask, dissolve 8-aminoisoquinoline (1 equivalent) in a solution of hydrochloric acid (3 equivalents in water). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred cyanide solution. An exothermic reaction with the evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 8-cyanoisoquinoline.

Protocol for Step 2: Hydrolysis of 8-Cyanoisoquinoline

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-cyanoisoquinoline (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain reflux for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, 8-isoquinolinecarboxylic acid, may precipitate out of the solution.

-

Collect the solid product by filtration. If the product remains in solution, adjust the pH to the isoelectric point of the amino acid to induce precipitation.

-

Wash the collected solid with cold water and dry under vacuum to yield 8-isoquinolinecarboxylic acid.

Protocol for Step 3: Synthesis of 8-Carboxyisoquinolin-1(2H)-one

Note: A specific, high-yielding protocol for this transformation requires further optimization and is an area of active research. The following is a general approach based on known oxidation methods.

-

Dissolve 8-isoquinolinecarboxylic acid (1 equivalent) in a suitable solvent.

-

Add an oxidizing agent (e.g., potassium permanganate under controlled pH conditions, or a specialized ruthenium or iridium-based catalyst system).

-

Heat the reaction mixture as required and monitor the formation of the product by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite for permanganate).

-

Extract the product into an organic solvent after adjusting the pH.

-

Purify the crude product by recrystallization or column chromatography to obtain 8-carboxyisoquinolin-1(2H)-one.

Protocol for Step 4: Chlorination of 8-Carboxyisoquinolin-1(2H)-one

-

In a round-bottom flask, place 8-carboxyisoquinolin-1(2H)-one (1 equivalent) and add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Chloroisoquinoline-8-carboxylic acid.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |

| 1 | 8-Cyanoisoquinoline | 8-Aminoisoquinoline | NaNO₂, HCl, CuCN | 2-3 hours | 0-60 °C | 70-85 |

| 2 | 8-Isoquinolinecarboxylic acid | 8-Cyanoisoquinoline | 6 M HCl | 12-24 hours | Reflux | 80-95 |

| 3 | 8-Carboxyisoquinolin-1(2H)-one | 8-Isoquinolinecarboxylic acid | Oxidizing agent | Variable | Variable | Variable |

| 4 | 1-Chloroisoquinoline-8-carboxylic acid | 8-Carboxyisoquinolin-1(2H)-one | POCl₃ | 2-4 hours | Reflux | 75-90 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. They should be prepared in situ and used immediately. The reaction can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure relief. Cyanide salts are highly toxic; handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Hydrolysis with Strong Acids: Concentrated acids are corrosive. Handle with care and add reagents slowly to avoid splashing.

-

Chlorination with POCl₃: Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water. It is also a lachrymator. Handle with extreme caution in a dry atmosphere. The work-up procedure involving quenching with ice should be done slowly and carefully to control the exothermic reaction.

Conclusion

This technical guide outlines a logical and robust synthetic pathway for the preparation of 1-Chloroisoquinoline-8-carboxylic acid. By leveraging well-established reactions such as the Sandmeyer reaction, nitrile hydrolysis, and chlorination with phosphorus oxychloride, this valuable synthetic intermediate can be accessed in good overall yield. The provided step-by-step protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel isoquinoline derivatives.

References

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 20, 2026, from [Link]

-

OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved January 20, 2026, from [Link]

-

Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 20, 2026, from [Link]

- Biswell, C. B., & Wirth, W. V. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S. Patent No. 2,109,954. Washington, DC: U.S. Patent and Trademark Office.

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 20, 2026, from [Link]

-

Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved January 20, 2026, from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 20, 2026, from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

-

ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.

- Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

ACS Publications. (n.d.). Synthesis of Isoquinoline Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN108774169B - 8-hydroxyquinoline compound and preparation method thereof.

-

YouTube. (2022, May 30). Oxidative Cleavage KMnO4 [Video]. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 8. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1-Chloroisoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

1-Chloroisoquinoline-8-carboxylic acid is a unique heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloro-substituent at the 1-position and a carboxylic acid at the 8-position on the isoquinoline scaffold, presents a dual functionality that can be strategically exploited for the synthesis of complex molecular architectures. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted chemical properties, reactivity, and spectroscopic characteristics. The insights herein are derived from the well-established chemistry of the parent 1-chloroisoquinoline molecule, related isomers such as 1-chloroisoquinoline-5-carboxylic acid, and fundamental principles of organic chemistry. This document aims to serve as a foundational resource for researchers looking to explore the synthetic utility of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The unique arrangement of the chloro and carboxylic acid groups on the isoquinoline core dictates the molecule's physical and chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the electron density of the aromatic system, impacting its reactivity and spectroscopic properties.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₆ClNO₂ | Based on chemical structure |

| Molecular Weight | 207.62 g/mol | Calculated from the molecular formula |

| Appearance | Predicted to be a white to off-white or pale yellow solid | Based on related isoquinoline derivatives[1] |

| Melting Point | Not experimentally determined; predicted to be higher than 1-chloroisoquinoline (31-36 °C) due to the presence of the carboxylic acid and potential for intermolecular hydrogen bonding[2] | Inferred from related compounds |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of aromatic carboxylic acids |

| Stability | Should be stored in a cool, dry, and dark place. Solutions, especially in protic or basic media, should be prepared fresh to avoid potential degradation.[3] | Inferred from stability of related compounds |

Proposed Synthesis of 1-Chloroisoquinoline-8-carboxylic acid

Hypothetical Synthetic Workflow:

Sources

spectroscopic data of 1-Chloroisoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloroisoquinoline-8-carboxylic acid

Foreword: A Structural Elucidation Blueprint

For researchers in medicinal chemistry and drug development, 1-Chloroisoquinoline-8-carboxylic acid represents a scaffold of significant interest. Its rigid, heterocyclic structure, decorated with both an electron-withdrawing halogen and a versatile carboxylic acid handle, makes it a valuable building block for novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, field-tested perspective on the spectroscopic characterization of this molecule. We move beyond a mere listing of data points, delving into the causal relationships between the molecule's structure and its spectral output. The methodologies described herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible.

This document is structured not as a rigid template, but as a logical workflow for spectroscopic analysis, mirroring the process a researcher would undertake for structural confirmation and characterization. Each section is dedicated to a specific spectroscopic technique, offering predicted data based on established principles and analysis of analogous structures, detailed interpretation, and standardized protocols for data acquisition.

Molecular Structure and Analytical Workflow

A robust analytical workflow is the foundation of chemical characterization. It ensures that data from multiple orthogonal techniques is integrated to build an unambiguous structural assignment.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For a chlorinated molecule like 1-Chloroisoquinoline-8-carboxylic acid, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate and powerful validation of its presence.

Predicted Data Summary:

| Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M]⁺ | 207 / 209 | ~3:1 | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotopic pattern. |

| [M-OH]⁺ | 190 / 192 | ~3:1 | Loss of hydroxyl radical from the carboxylic acid.[1] |

| [M-COOH]⁺ | 162 / 164 | ~3:1 | Loss of the entire carboxyl group via alpha-cleavage.[1][2] |

| [M-CO]⁺ | 179 / 181 | ~3:1 | Decarbonylation, common in aromatic acids. |

Data Interpretation: The molecular ion ([M]⁺) is expected to be prominent due to the stability of the aromatic isoquinoline core.[1] The most telling feature will be the M+2 peak at m/z 209, which should be approximately one-third the intensity of the M+ peak at m/z 207, confirming the presence of a single chlorine atom. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[1][3] These fragments provide definitive evidence for the carboxylic acid functionality.

Sources

1-Chloroisoquinoline-8-carboxylic acid CAS number

An In-depth Technical Guide to 1-Chloroisoquinoline-8-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-8-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. This document delineates its core chemical and physical properties, offers an in-depth analysis of its spectroscopic characteristics, and outlines representative synthetic and reactivity pathways. Furthermore, this guide explores its strategic application in medicinal chemistry as a versatile scaffold for drug discovery, supported by detailed protocols and safety information. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Compound Identification and Physicochemical Properties

1-Chloroisoquinoline-8-carboxylic acid is a bifunctional molecule featuring a chlorinated isoquinoline core and a carboxylic acid substituent. This unique arrangement of reactive groups makes it a valuable intermediate for constructing more complex molecular architectures. Its primary identifier and key properties are summarized below.

| Property | Value | Source/Method |

| CAS Number | 1092287-54-1 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | Calculation |

| Molecular Weight | 207.62 g/mol | Calculation |

| Appearance | Off-white to light yellow solid (Expected) | - |

| Purity | ≥97% (Typical) | [2] |

| InChI Key | (Not publicly available) | - |

| SMILES | Clc1nc(C(O)=O)c2cccc1c2 (Isomeric) | - |

Spectroscopic Profile: A Structural Elucidation

The structural identity of 1-Chloroisoquinoline-8-carboxylic acid can be unequivocally confirmed through a combination of standard spectroscopic techniques. The following sections describe the expected spectral features based on its molecular structure and established principles of spectroscopic analysis for related compounds.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A very broad absorption band is anticipated in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3]

-

C=O Stretch: A strong, sharp peak is expected between 1680-1710 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[4]

-

C=N and C=C Stretches: Multiple sharp absorptions between 1450-1620 cm⁻¹ correspond to the aromatic isoquinoline ring system.

-

C-Cl Stretch: A peak in the 700-850 cm⁻¹ region is indicative of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, typically in the 7.5-9.0 ppm range. A highly deshielded, broad singlet appearing far downfield (10-13 ppm) is the classic signature of the carboxylic acid proton.[3]

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon between 160-185 ppm.[5] Other notable signals include those for the aromatic carbons, with the carbon atom bonded to the chlorine atom (C1) showing a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z 207.0087 and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.[5]

Synthesis and Chemical Reactivity

The strategic value of 1-Chloroisoquinoline-8-carboxylic acid lies in its dual reactivity, enabling sequential and site-selective modifications.

Representative Synthetic Pathway

While multiple synthetic routes are conceivable, a common strategy involves the construction of the isoquinoline core followed by functional group interconversion. A plausible approach is the Pomeranz-Fritsch reaction or a related cyclization method to form a substituted isoquinoline, which can then be halogenated and carboxylated.

Caption: Proposed synthetic workflow for 1-Chloroisoquinoline-8-carboxylic acid.

Core Reactivity and Derivatization Potential

The molecule possesses two primary reactive handles that can be addressed orthogonally, making it a powerful scaffold in combinatorial chemistry and library synthesis.

-

Carboxylic Acid Group (Position 8): This group readily undergoes standard transformations such as:

-

Amidation: Coupling with various amines using activating agents (e.g., HATU, EDC) to form a diverse library of amides.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride to produce esters.

-

-

Chloro Group (Position 1): The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[6][7]

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[8][9]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 1-aminoisoquinoline derivatives.

-

Nucleophilic Substitution: Direct displacement with strong nucleophiles like alkoxides or thiolates.

-

Caption: Reactivity map illustrating key derivatization pathways.

Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[10] 1-Chloroisoquinoline-8-carboxylic acid serves as a highly adaptable starting material for exploring this chemical space.

-

Scaffold for Kinase Inhibitors: The isoquinoline core is a well-established pharmacophore for designing inhibitors of various kinases, which are critical targets in oncology and neurodegenerative diseases. Derivatization at the C1 and C8 positions allows for the systematic exploration of the binding pockets of target kinases to optimize potency and selectivity.

-

Antibacterial and Antifungal Agents: Functionalized quinoline and isoquinoline derivatives have demonstrated significant antimicrobial properties. Libraries generated from this scaffold can be screened to identify novel agents against resistant pathogens.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. Its defined exit vectors at C1 and C8 allow for systematic fragment growing or linking to develop more potent lead compounds.

Caption: Role as a scaffold in generating compound libraries for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 1-Chloroisoquinoline-8-carboxylic acid requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for structurally related compounds.[1][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[12][14] Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The compound may be sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][13]

Conclusion

1-Chloroisoquinoline-8-carboxylic acid (CAS: 1092287-54-1) is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites at the C1 and C8 positions provide chemists with a robust platform for generating diverse molecular structures. The insights into its properties, reactivity, and applications provided in this guide are intended to facilitate its adoption and accelerate innovation in the discovery of novel therapeutics and advanced materials.

References

-

LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

-

Chand, G., et al. Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d) 13 C NMR. ResearchGate. [Link]

-

Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Oregon State University, Department of Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]

-

American Elements. Isoquinolines. [Link]

-

ResearchGate. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University, Department of Chemistry. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 7. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. fishersci.com [fishersci.com]

biological activity of 1-Chloroisoquinoline-8-carboxylic acid

An In-depth Technical Guide to the Anticipated Biological Activity of 1-Chloroisoquinoline-8-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for investigating the . While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs—a chlorinated isoquinoline core and a carboxylic acid substituent—are present in numerous compounds with well-documented pharmacological profiles. By synthesizing information from structurally related molecules, this guide outlines the predicted biological activities, proposes potential mechanisms of action, and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.[1] This nitrogen-containing heterocyclic scaffold provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The inherent bioactivity of the isoquinoline core has led to its designation as a "privileged structure" in medicinal chemistry, signifying its propensity to yield compounds with diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2]

1-Chloroisoquinoline-8-carboxylic acid combines this privileged scaffold with two key functional groups that are anticipated to modulate its biological profile and provide handles for further chemical modification:

-

1-Chloro Substituent: The chlorine atom at the C1 position is a versatile synthetic handle, susceptible to nucleophilic substitution reactions.[3] This allows for the facile introduction of various functionalities to explore structure-activity relationships (SAR). Furthermore, the electronic properties of the chlorine atom can influence the overall reactivity and binding affinity of the molecule to its biological targets.

-

8-Carboxylic Acid Group: The carboxylic acid moiety at the C8 position is a common feature in many drug molecules, often serving as a key interaction point with biological targets, such as the active sites of enzymes or receptors.[4] It can also influence the pharmacokinetic properties of the compound, such as its solubility and membrane permeability.[5][6]

Given the established bioactivity of related isoquinoline and quinoline derivatives, 1-Chloroisoquinoline-8-carboxylic acid represents a compelling, yet under-investigated, candidate for drug discovery programs.

Proposed Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid

Caption: A proposed two-step synthesis of 1-Chloroisoquinoline-8-carboxylic acid.

Hypothetical Experimental Protocol:

Step 1: N-oxidation of Isoquinoline-8-carboxylic acid

-

Dissolve Isoquinoline-8-carboxylic acid in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Isoquinoline-8-carboxylic acid N-oxide.

Step 2: Chlorination of Isoquinoline-8-carboxylic acid N-oxide

-

To the crude Isoquinoline-8-carboxylic acid N-oxide, add phosphorus oxychloride (POCl₃).[8]

-

Heat the reaction mixture at reflux and monitor by TLC.

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Chloroisoquinoline-8-carboxylic acid.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the known biological activities of structurally similar compounds, 1-Chloroisoquinoline-8-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections outline these potential activities and suggest corresponding therapeutic targets for investigation.

Anticancer Activity

Numerous isoquinoline and quinoline derivatives have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, such as protein kinases and topoisomerases.

Potential Therapeutic Targets:

-

Protein Kinases: The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors. 1-Chloroisoquinoline-8-carboxylic acid could potentially inhibit various kinases implicated in cancer, such as Glycogen Synthase Kinase 3 (GSK-3), which is involved in the pathogenesis of several cancers.

-

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. The planar aromatic system of the isoquinoline ring may enable intercalation into DNA, while other parts of the molecule could inhibit the enzymatic activity of topoisomerases.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents. They can exert their effects by interfering with bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.

Potential Therapeutic Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The planar isoquinoline ring system could potentially interact with these enzymes.

Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have been shown to possess anti-inflammatory and antiarthritic properties.[9] These effects are sometimes mediated through the downregulation of T-cell function, a mechanism distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[9] However, some related compounds also show activity against COX enzymes.[10]

Potential Therapeutic Targets:

-

T-cell Function: The compound could potentially modulate signaling pathways involved in T-cell activation and proliferation.

-

Cyclooxygenase (COX) Enzymes: While some related compounds act independently of COX, the potential for COX inhibition should also be investigated.[9][10]

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the predicted biological activities of 1-Chloroisoquinoline-8-carboxylic acid, a tiered screening approach is recommended. The following detailed protocols provide a starting point for these investigations.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the cytotoxic and antiproliferative effects of 1-Chloroisoquinoline-8-carboxylic acid against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 1-Chloroisoquinoline-8-carboxylic acid in DMSO. Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for determining the antiproliferative activity of the compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of 1-Chloroisoquinoline-8-carboxylic acid against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of 1-Chloroisoquinoline-8-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

Objective: To investigate the inhibitory activity of 1-Chloroisoquinoline-8-carboxylic acid against specific molecular targets.

Example Protocol: Kinase Inhibition Assay (e.g., GSK-3β)

-

Assay Setup: In a 96-well plate, combine a recombinant kinase (e.g., GSK-3β), a specific substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of 1-Chloroisoquinoline-8-carboxylic acid to the wells.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

-

Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of the kinase reaction.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the kinase activity.

In Vivo Efficacy Studies

Should in vitro studies demonstrate promising activity, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics, and toxicity.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) of 1-Chloroisoquinoline-8-carboxylic acid | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [Insert Value] |

| HCT116 (Colon) | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) of 1-Chloroisoquinoline-8-carboxylic acid | MIC (µg/mL) of Ciprofloxacin (Positive Control) |

| S. aureus | [Insert Value] | [Insert Value] |

| E. coli | [Insert Value] | [Insert Value] |

| C. albicans | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

1-Chloroisoquinoline-8-carboxylic acid represents an intriguing, yet unexplored, molecule within the medicinally significant class of isoquinolines. While direct experimental data is currently lacking, the known biological activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of its biological properties. Further research, including the proposed synthesis and biological screening, is essential to fully characterize this compound and validate its potential as a drug lead. Subsequent studies could focus on SAR exploration through modification of the chloro and carboxylic acid functionalities to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]

-

1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc. [Link]

-

Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem - NIH. [Link]

-

Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-8-carboxylic Acid Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a highly versatile, yet underexplored, subclass: 1-Chloroisoquinoline-8-carboxylic acid and its derivatives. We delve into the strategic rationale behind its design, providing a robust, literature-grounded synthetic pathway to the core structure. The guide further explores the rich chemical reactivity at both the C1-chloro and C8-carboxylic acid positions, outlining detailed protocols for generating diverse chemical libraries. Finally, we discuss the potential applications of these derivatives in drug discovery, focusing on their promise as scaffolds for kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for next-generation therapeutics.

Introduction: The Isoquinoline Scaffold in Modern Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic motif, renowned for its prevalence across a wide spectrum of pharmacologically active compounds.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, nature has repeatedly utilized this scaffold to achieve specific biological functions. In synthetic medicinal chemistry, its rigid bicyclic structure provides a well-defined three-dimensional geometry for presenting functional groups to biological targets, while its aromatic nature allows for diverse electronic modulation.

Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational.[2][3][4] However, modern drug discovery demands more efficient and versatile methods. The advent of transition-metal-catalyzed C-H activation and functionalization has revolutionized access to highly substituted isoquinolines, enabling the construction of complex molecular architectures with greater precision and atom economy.[5][6][7][8]

The subject of this guide, the 1-Chloroisoquinoline-8-carboxylic acid scaffold, is strategically designed for medicinal chemistry applications. It possesses two orthogonal, highly tunable functional groups:

-

The 1-Chloro Substituent: This position is electronically activated and highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[9] This serves as the primary "exit vector" for introducing a wide array of substituents to explore the target's binding pocket.

-

The 8-Carboxylic Acid Group: This functionality provides a critical interaction point, capable of forming salt bridges or key hydrogen bonds with protein residues. It also serves as a synthetic handle for creating amide or ester libraries, and its properties can be modulated through bioisosteric replacement to fine-tune pharmacokinetics and pharmacodynamics.[10]

This dual functionality makes the scaffold an ideal starting point for building focused compound libraries aimed at targets like protein kinases, where an ATP-competitive "hinge-binding" motif can be installed at C1, and a "solubility handle" or "selectivity element" can be elaborated from the C8-acid.

Synthesis of the Core Scaffold: 1-Chloroisoquinoline-8-carboxylic Acid

Retrosynthetic Analysis and Strategy

The primary challenge is the regioselective construction of the isoquinoline ring with the carboxylic acid at the 8-position. A logical approach involves building the heterocyclic ring onto a pre-functionalized benzene derivative. The C1-chloro group is best installed in the final step from the corresponding 1-isoquinolinone (isocarbostyril), which is a stable and accessible intermediate.

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Isoquinoline synthesis [quimicaorganica.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]

- 9. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloroisoquinoline-8-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloroisoquinoline-8-carboxylic Acid

Introduction

1-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining the reactive 1-chloroisoquinoline moiety with a carboxylic acid group at the 8-position, presents a unique profile for synthetic modification and potential biological activity. As an intermediate or an active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Chloroisoquinoline-8-carboxylic acid. Given the limited availability of specific experimental data in public literature for this exact molecule, this document emphasizes the fundamental principles and robust methodologies required for its assessment. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step. While experimental data for the target molecule is scarce, we can infer likely characteristics from its constituent parts: 1-chloroisoquinoline and quinoline-8-carboxylic acid.

-

1-Chloroisoquinoline: This precursor is a low-melting solid (31-36 °C) and is reported to be insoluble in water.[1][2] Its chloro-group makes it a versatile handle for cross-coupling reactions.[2]

-

Quinoline-8-carboxylic acid: The carboxylic acid group imparts acidic properties and suggests pH-dependent solubility. It is soluble in organic solvents like DMSO.[3]

Combining these features, 1-Chloroisoquinoline-8-carboxylic acid is expected to be a crystalline solid with a significantly higher melting point than 1-chloroisoquinoline due to the hydrogen bonding capacity of the carboxylic acid. Its solubility will be highly dependent on pH, exhibiting low aqueous solubility at acidic pH and increasing solubility in neutral to basic conditions as the carboxylate salt is formed.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value / Predicted Characteristics | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | (Calculated) |

| Molecular Weight | 207.61 g/mol | (Calculated) |

| Appearance | Predicted to be a white to off-white or light-yellow crystalline solid. | [4] |

| Melting Point | Predicted to be significantly higher than 1-chloroisoquinoline (31-36 °C). | [2] |

| Aqueous Solubility | Predicted to be low in acidic pH and higher in neutral to alkaline pH. | [1][5] |

| Organic Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF. | [3] |

| pKa | The carboxylic acid group suggests a pKa in the range of 3-5. | (General Principle) |

Solubility Profile Assessment

Determining the solubility of a compound is a critical step in preclinical development. It influences dissolution rate, bioavailability, and the design of formulations. A multi-faceted approach should be employed to characterize both kinetic and thermodynamic solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a given solvent system.

Objective: To determine the saturation concentration of 1-Chloroisoquinoline-8-carboxylic acid in various aqueous buffers and organic solvents.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. This ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaking incubator is ideal for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully collect an aliquot from the clear supernatant. It is crucial not to disturb the solid pellet. Immediately dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[6]

-

Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Causality Behind Choices:

-

Using excess solid ensures that the solution is truly saturated, which is the definition of equilibrium solubility.

-

Extended equilibration time (24-48h) is necessary to overcome any kinetic barriers to dissolution, especially for crystalline compounds.

-

Centrifugation is a critical step to effectively separate the solid and liquid phases without requiring filtration, which can sometimes lead to compound loss through adsorption.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8] They help identify potential degradation products, elucidate degradation pathways, and are fundamental to developing stability-indicating analytical methods.[9] The standard approach involves subjecting the compound to stress conditions more severe than accelerated stability testing, as recommended by ICH guidelines.[7][8]

Caption: Workflow for a forced degradation study.

Protocol 1: Hydrolytic Stability (Acid & Base)

Rationale: The ester and amide linkages common in pharmaceuticals are susceptible to hydrolysis. For this molecule, the primary points of interest are the stability of the chloro-substituent to nucleophilic attack and the overall integrity of the isoquinoline ring system under pH stress.[10]

Methodology:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl.[7] Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH.[7] Incubate at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw samples at appropriate intervals (e.g., 2, 6, 24, 48 hours).

-

Neutralization: Immediately before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability

Rationale: Oxidation can be a significant degradation pathway. The electron-rich isoquinoline ring system may be susceptible to oxidation.

Methodology:

-

Stress Condition: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide (typically 3%). Keep the sample at room temperature, protected from light.

-

Time Points: Withdraw and analyze samples at appropriate intervals.

-

Analysis: Analyze directly by HPLC. The mobile phase will quench any remaining peroxide.

Protocol 3: Thermal Stability

Rationale: To assess the impact of temperature on the compound's integrity, which is crucial for determining shipping and storage conditions.

Methodology:

-

Solid State: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Solution State: Store an aliquot of the stock solution at the same elevated temperature, protected from light.

-

Time Points: At intervals, withdraw solid samples, dissolve in solvent, and dilute for analysis. Withdraw solution samples and dilute directly.

-

Analysis: Analyze all samples by HPLC.

Protocol 4: Photostability

Rationale: To determine if the compound is sensitive to light, which dictates packaging requirements. Aromatic systems are often photoreactive.

Methodology (as per ICH Q1B): [11]

-

Exposure: Expose the solid compound and a solution of the compound to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Control: Concurrently, keep control samples (solid and solution) in the dark in the same environment to separate light-induced degradation from thermal degradation.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Postulated Degradation Pathways

While experimental confirmation is required, likely degradation pathways can be postulated based on chemical principles. Under harsh basic conditions, the electron-withdrawing nitrogen in the isoquinoline ring activates the C1 position, making the chloro group a potential leaving group for nucleophilic aromatic substitution by a hydroxide ion, yielding 1-hydroxyisoquinoline-8-carboxylic acid.

Caption: Postulated hydrolytic degradation pathway.

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[12] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique.[9]

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size), as it provides good retention for a wide range of moderately polar to nonpolar compounds.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower UV cutoff.

-

-

Gradient Elution: Develop a gradient elution method (e.g., starting at 10% B, ramping to 90% B over 15-20 minutes). This is essential to ensure that any degradation products, which may have very different polarities, are eluted and resolved from the parent peak.

-

Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for quantification and allows for peak purity analysis.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the samples from the forced degradation study and demonstrating baseline resolution between the parent peak and all degradant peaks.

Recommendations for Storage and Handling

Based on the predicted chemical nature of 1-Chloroisoquinoline-8-carboxylic acid, the following storage and handling procedures are recommended until specific stability data is generated:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential thermal degradation.[4]

-

Protection from Light: Store in amber vials or light-resistant containers to prevent photolytic degradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

pH Control: Avoid storing solutions for extended periods, especially at high pH, due to the risk of hydrolysis. If solutions are necessary, they should be prepared fresh. For buffered solutions, maintain a pH where the compound is most stable, likely in the acidic to neutral range.

Conclusion

While specific public data on 1-Chloroisoquinoline-8-carboxylic acid is limited, a comprehensive understanding of its solubility and stability profile can be achieved through the systematic application of established scientific principles and analytical methodologies. This guide provides the necessary framework, from initial physicochemical prediction to detailed protocols for solubility assessment and forced degradation studies. By following these E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded procedures, researchers can generate the robust data required to advance their development programs, ensuring the quality, safety, and efficacy of new chemical entities.

References

-

R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

-

Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. Available from: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Forced Degradation – A Review. Available from: [Link]

-

Coriolis Pharma. Forced Degradation Studies. Available from: [Link]

-

PubChem - NIH. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Available from: [Link]

-

Aribo Biotechnology. 19493-44-8 | 1-Chloroisoquinoline. Available from: [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

-

PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

-

ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table. Available from: [Link]

-

Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available from: [Link]

-

The assesment of oxidative stability and melting characteristic of palm oil and cocoa butter. (2025). Available from: [Link]

-

PubMed. Effect of pH on the stability of methacholine chloride in solution. Available from: [Link]

-

ResearchGate. Carboxylic acid emissions from soybean biodiesel oxidation in the EN14112 (Rancimat) stability test | Request PDF. Available from: [Link]

Sources

- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 2. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. biomedres.us [biomedres.us]

- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. discovery.researcher.life [discovery.researcher.life]

theoretical studies on 1-Chloroisoquinoline-8-carboxylic acid

An In-depth Technical Guide to the Theoretical Analysis of 1-Chloroisoquinoline-8-carboxylic acid

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1-Chloroisoquinoline-8-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Isoquinoline scaffolds are integral to numerous bioactive molecules, and understanding their structural and electronic properties is paramount for rational drug design.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with molecular docking simulations to elucidate the molecule's geometric, spectroscopic, and potential bio-interactive properties. We will detail the application of Density Functional Theory (DFT) for structural optimization and vibrational analysis, and molecular docking to explore its binding affinity with relevant biological targets. The methodologies and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the in-silico characterization of this and similar molecular entities.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic drugs with diverse pharmacological activities.[1] These activities include anticancer, antimalarial, anti-HIV, and antibiotic properties.[1] The introduction of specific functional groups, such as a chlorine atom and a carboxylic acid moiety, onto the isoquinoline ring system can significantly modulate its physicochemical properties and biological activity. 1-Chloroisoquinoline-8-carboxylic acid is a molecule of interest due to this functionalization. The chloro- group can participate in crucial interactions with biological targets and serves as a synthetic handle for further derivatization, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor.[3]

Theoretical studies provide an indispensable tool for predicting molecular properties, thereby accelerating the drug discovery process. By employing computational methods, we can gain deep insights into molecular structure, stability, reactivity, and potential interactions with biomacromolecules before committing to costly and time-consuming synthesis and experimental testing.

Synthesis and Structural Context

While this guide focuses on theoretical analysis, understanding the molecule's synthesis provides essential context. A specific, validated protocol for 1-Chloroisoquinoline-8-carboxylic acid is not widely published. However, a plausible synthetic route can be conceptualized based on established methodologies for related compounds. For instance, the synthesis of 1-chloroisoquinoline often proceeds from isoquinoline-N-oxide treated with phosphoryl chloride (POCl₃).[4][5] The carboxylic acid group at the 8-position would likely be introduced or protected prior to the chlorination step to ensure correct regioselectivity.

Experimental characterization via techniques like FT-IR, FT-Raman, and NMR spectroscopy is crucial for structural validation. The data obtained from these methods serve as a benchmark for validating the accuracy of our theoretical calculations.

The Theoretical Investigation Workflow: A Synergistic Approach

Our in-silico analysis is built on a logical progression from understanding the molecule's intrinsic properties to predicting its interactive behavior. This workflow ensures that each step builds upon validated data from the previous one.

Caption: Workflow for the theoretical analysis of 1-Chloroisoquinoline-8-carboxylic acid.

Quantum Chemical Analysis: Unveiling Intrinsic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic molecules. We utilize the B3LYP functional, a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation, combined with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic data for heterocyclic systems.[1][6]

Optimized Molecular Geometry

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by minimizing the energy of the system. The resulting bond lengths and angles provide the foundational data for all subsequent calculations.

Table 1: Predicted Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | C1-Cl | 1.745 | Angle | N2-C1-C9 | 123.5 |

| C8-C11 | 1.502 | C1-N2-C3 | 117.8 | ||

| C11=O12 | 1.215 | C7-C8-C11 | 121.0 | ||

| C11-O13 | 1.358 | C9-C8-C11 | 119.5 | ||

| O13-H14 | 0.970 | O12=C11-O13 | 124.3 |

Note: Atom numbering is based on a standard representation of the isoquinoline ring system. These values are predictive and await experimental validation.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the vibrational spectra (FT-IR and FT-Raman). This allows for a direct comparison with experimental data, aiding in the assignment of complex spectral bands.[6][7]

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3450 | ν(O-H) | Carboxylic acid O-H stretch (dimer) |

| ~1715 | ν(C=O) | Carboxylic acid C=O stretch |